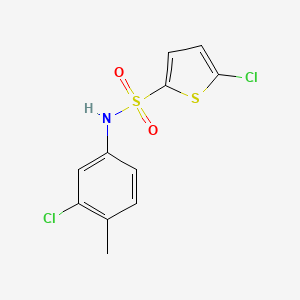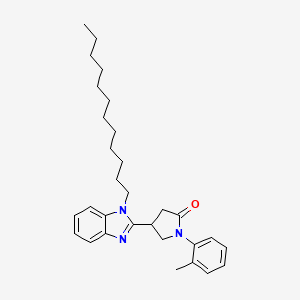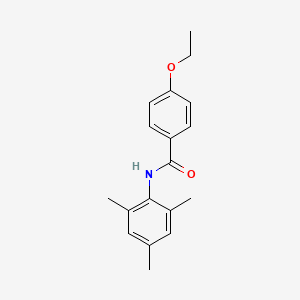![molecular formula C19H21N3O5S B10978166 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-N~2~,N~2~-diethyl-3-methylthiophene-2,4-dicarboxamide](/img/structure/B10978166.png)
5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-N~2~,N~2~-diethyl-3-methylthiophene-2,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-N~2~,N~2~-diethyl-3-methylthiophene-2,4-dicarboxamide: is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a thiophene ring, and multiple amide functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-N~2~,N~2~-diethyl-3-methylthiophene-2,4-dicarboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Thiophene Ring: This step often involves the use of thiophene-2-carboxylic acid, which can be functionalized through various substitution reactions.
Amide Bond Formation: The final step involves the coupling of the benzodioxole and thiophene intermediates with diethylamine and methylamine under peptide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide functionalities, converting them to amines.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H~2~O~2~) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) in tetrahydrofuran (THF).
Substitution: Reagents like bromine (Br~2~) or nitric acid (HNO~3~) under controlled conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the benzodioxole ring.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or receptor modulators. The benzodioxole moiety is known to interact with various biological targets, making it a promising scaffold for drug discovery.
Medicine
In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for the development of new drugs, particularly in the treatment of cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
作用機序
The mechanism of action of 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-N~2~,N~2~-diethyl-3-methylthiophene-2,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can form hydrogen bonds and π-π interactions with target proteins, while the thiophene ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Dimethyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]isophthalate
- 1-(1,3-Benzodioxol-5-yl-carbo-nyl) Piperidine
- Diethyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]isophthalate
Uniqueness
Compared to similar compounds, 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-N~2~,N~2~-diethyl-3-methylthiophene-2,4-dicarboxamide stands out due to its unique combination of a benzodioxole moiety and a thiophene ring. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C19H21N3O5S |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
5-(1,3-benzodioxole-5-carbonylamino)-2-N,2-N-diethyl-3-methylthiophene-2,4-dicarboxamide |
InChI |
InChI=1S/C19H21N3O5S/c1-4-22(5-2)19(25)15-10(3)14(16(20)23)18(28-15)21-17(24)11-6-7-12-13(8-11)27-9-26-12/h6-8H,4-5,9H2,1-3H3,(H2,20,23)(H,21,24) |
InChIキー |
LNNPXWRJOQMIQV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methylbutan-2-yl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10978099.png)

![2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)ethyl]acetamide](/img/structure/B10978116.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B10978129.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(thiophen-2-ylsulfonyl)piperazine](/img/structure/B10978133.png)
![6-Ethyl-2-{[(3-methylphenyl)carbamoyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B10978140.png)
![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-methylpyrrolidin-2-one](/img/structure/B10978146.png)

![6-{[4-(Diethylamino)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10978157.png)

![4-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10978178.png)

